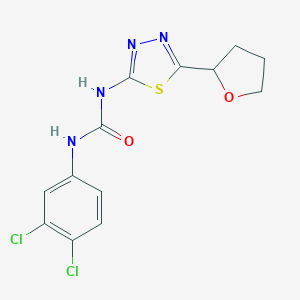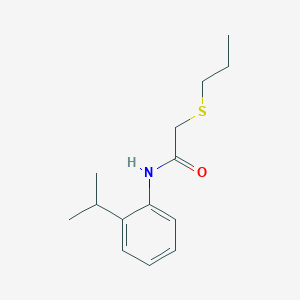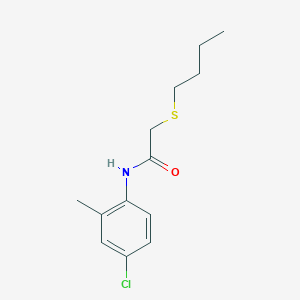![molecular formula C14H11F3N4O4 B284168 1-(6-Methoxypyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284168.png)
1-(6-Methoxypyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Methoxypyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a urea derivative that exhibits unique biochemical and physiological effects, making it a promising candidate for drug development and other research applications.
科学研究应用
1-(6-Methoxypyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has various scientific research applications. One of its main applications is in drug development, where it is used as a lead compound for the development of new drugs. It has been shown to exhibit potent inhibitory activity against certain enzymes, making it a promising candidate for the treatment of various diseases such as cancer and inflammation.
作用机制
The mechanism of action of 1-(6-Methoxypyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea involves the inhibition of certain enzymes such as protein kinases and phosphodiesterases. It achieves this by binding to the active site of these enzymes, thereby preventing them from carrying out their normal functions. This inhibition leads to the suppression of various cellular processes, resulting in the desired biochemical and physiological effects.
Biochemical and Physiological Effects
1-(6-Methoxypyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea exhibits various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Additionally, it has been shown to improve cognitive function and memory retention in animal models.
实验室实验的优点和局限性
1-(6-Methoxypyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has several advantages for lab experiments. It exhibits high potency and selectivity, making it a valuable tool for studying enzyme inhibition. It also has good solubility and stability, making it easy to handle and store. However, one of its limitations is its relatively high cost, which may limit its use in certain experiments.
未来方向
There are several future directions for the research of 1-(6-Methoxypyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea. One direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of its effects on other cellular processes and its potential applications in other fields such as agriculture and environmental science. Additionally, further research is needed to fully understand its mechanism of action and optimize its potency and selectivity.
合成方法
The synthesis method of 1-(6-Methoxypyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea involves the reaction of 2-(trifluoromethyl)-1,3-benzodioxole-5-carboxylic acid with 6-methoxy-4-aminopyrimidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with N,N’-diisopropylcarbodiimide (DIC) and a catalyst such as triethylamine (TEA) to yield the final product.
属性
分子式 |
C14H11F3N4O4 |
|---|---|
分子量 |
356.26 g/mol |
IUPAC 名称 |
1-(6-methoxypyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea |
InChI |
InChI=1S/C14H11F3N4O4/c1-23-11-6-10(18-7-19-11)20-12(22)21-14(13(15,16)17)24-8-4-2-3-5-9(8)25-14/h2-7H,1H3,(H2,18,19,20,21,22) |
InChI 键 |
PIKABPOIIZRIOO-UHFFFAOYSA-N |
SMILES |
COC1=NC=NC(=C1)NC(=O)NC2(OC3=CC=CC=C3O2)C(F)(F)F |
规范 SMILES |
COC1=NC=NC(=C1)NC(=O)NC2(OC3=CC=CC=C3O2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B284088.png)
![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2,6-dimethoxybenzoate](/img/structure/B284089.png)
![N-(2,6-diethylphenyl)-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B284090.png)
![N-(2-ethylphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284092.png)
![2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B284094.png)
![N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284095.png)
![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate](/img/structure/B284097.png)
![4-chloro-5-[(3-hydroxypropyl)amino]-3(2H)-pyridazinone](/img/structure/B284099.png)




